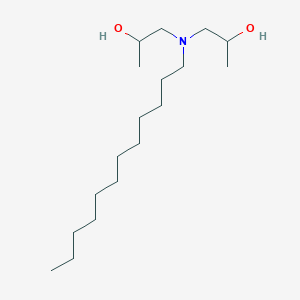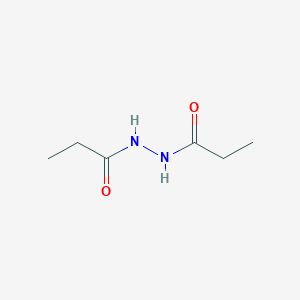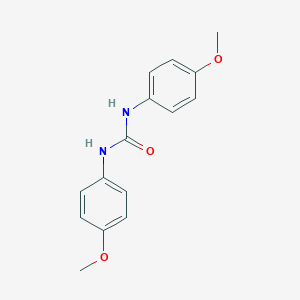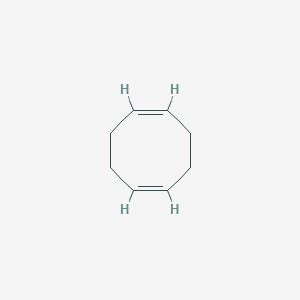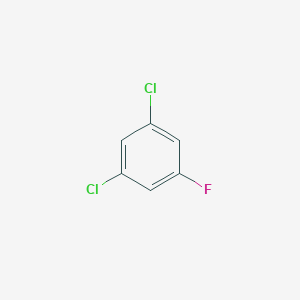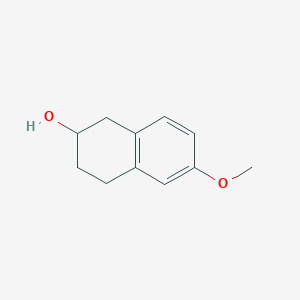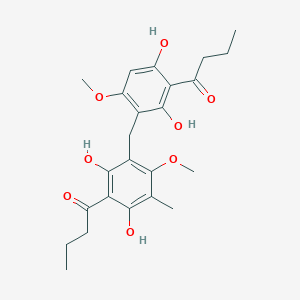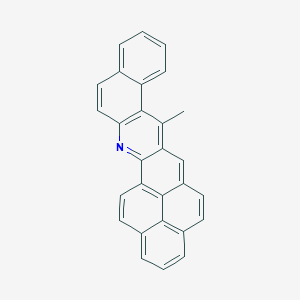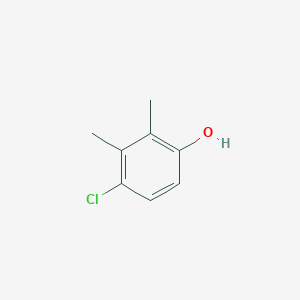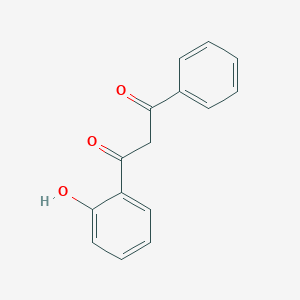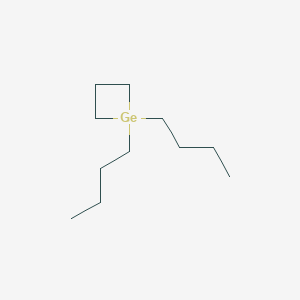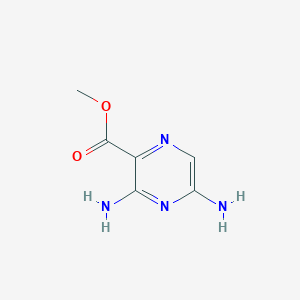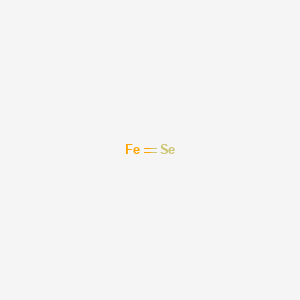
Iron selenide
説明
Synthesis Analysis
The synthesis of iron selenide involves various methodologies, each contributing to the development of materials with distinct properties suitable for different applications. Akhtar et al. (2014) described the synthesis of iron selenide nanocrystals (NCs) through the thermolysis of single molecular precursors, showcasing the production of nanocrystals with specific morphologies, such as rod and plate-like crystallites (Akhtar et al., 2014). Another approach, as outlined by Sun et al. (2014), utilized hydrothermal synthesis to create layered lithium iron selenide hydroxides with superconductivity properties, emphasizing the role of iron vacancy concentration in determining the material's electronic characteristics (Sun et al., 2014).
Molecular Structure Analysis
The molecular structure of iron selenide compounds plays a crucial role in their physical and chemical behaviors. Driss et al. (2016) reported on the synthesis of Ba2F2Fe(1.5)Se3, revealing a layered structure that combines fluorite type layers with iron selenide layers, providing insights into the material's magnetic properties (Driss et al., 2016).
Chemical Reactions and Properties
Iron selenide's chemical reactions and properties are pivotal for its application in various domains. Fang et al. (2020) explored the catalytic reactivity of iron selenide nanoparticles in Fenton-like reactions, unveiling the synergistic effect between iron and selenium that drives efficient degradation of pollutants (Fang et al., 2020).
Physical Properties Analysis
The physical properties of iron selenide, including its magnetic and electronic characteristics, are subject to extensive research. Zhang et al. (2021) synthesized Ba9Fe3Se15 under high pressure, revealing a quasi one-dimensional structure with fascinating magnetic and transport properties, highlighting a phase transition and metallization under varying pressures (Zhang et al., 2021).
Chemical Properties Analysis
Understanding the chemical properties of iron selenide, such as its reactivity and interaction with various chemical agents, is crucial for its application in catalysis, electronics, and more. Hussain et al. (2014) focused on the synthesis and application of iron selenide nanoparticles coated on carbon nanotubes, demonstrating their potential in fuel cell and photocatalytic applications (Hussain et al., 2014).
科学的研究の応用
Specific Scientific Field
This application falls under the field of Electrical Energy Storage (EES) .
Summary of the Application
Iron (II) selenide (FeSe) has been widely studied for years to unveil the high-temperature superconductivity in iron-based superconductors. Recently, it is drawing increasing attention in the EES field as a supercapacitor electrode because of its many advantages .
Methods of Application or Experimental Procedures
Very small FeSe particles were synthesized via a simple, low-cost, easily scalable, and reproducible solvothermal method. The FeSe particles were characterized using cyclic voltammetry (CV), galvanostatic charge/discharge (GCD) measurements, and electrochemical impedance spectroscopy (EIS) .
Results or Outcomes
The study revealed enhanced electrochemical properties: a high capacitance of 280 F/g at 0.5 A/g, a rather high energy density of 39 Wh/kg and a corresponding power density of 306 W/kg at 0.5 A/g, an extremely high cycling stability (capacitance retention of 92% after 30,000 cycles at 1 A/g), and a rather low equivalent series resistance (R ESR) of 2 Ω .
2. Asymmetric Supercapacitors
Specific Scientific Field
This application is also in the field of Electrochemical Energy Storage .
Summary of the Application
FeSe2/TiO2 nanocomposites were synthesized for advanced asymmetric supercapacitor (SC) energy storage applications .
Methods of Application or Experimental Procedures
A facile wet-chemical synthesis method was used to prepare FeSe2/TiO2 nanocomposites. Two different composites were prepared with varying ratios of TiO2 (90 and 60%, symbolized as KT-1 and KT-2) and their electrochemical properties were investigated to obtain an optimized performance .
Results or Outcomes
The electrochemical properties showed excellent energy storage performance owing to faradaic redox reactions from Fe2+/Fe3+ while TiO2 due to Ti3+/Ti4+ with high reversibility. The constructed KT-2/AC faradaic SCs significantly improved electrochemical parameters such as capacitance of 95 F g −1, specific energy (69.79 Wh kg −1), and specific power delivery of 11529 W kg −1. Additionally, extremely outstanding durability was maintained after long-term cycling and rate performance .
3. Superconductivity
Specific Scientific Field
This application falls under the field of Quantum Physics .
Summary of the Application
Iron selenide (FeSe) films have been used to study the behavior of electrons as the material approaches superconductivity . Superconductors are materials that can transport electrons with no resistance and are a quantum phenomenon with numerous applications .
Methods of Application or Experimental Procedures
FeSe in its three-atoms-thick monolayer form has received much attention from researchers for its unusual superconductive properties . The electronic structure of the material was closely studied using one of the most advanced synchrotron light sources in the world .
Results or Outcomes
In bulk form, FeSe becomes a superconductor at 8 Kelvin, or -265 Celsius. As a monolayer, though, it starts superconducting at about 70 Kelvin, or 203 degrees below zero .
4. Photocatalytic Activity
Specific Scientific Field
This application is in the field of Chemistry .
Summary of the Application
FeSe has been discussed for its photocatalytic activity .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this application are not detailed in the available resources .
Results or Outcomes
The specific results or outcomes for this application are not detailed in the available resources .
5. Electrochemical Sensing
Specific Scientific Field
This application falls under the field of Analytical Chemistry .
Summary of the Application
FeSe has been discussed for its potential in electrochemical sensing .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this application are not detailed in the available resources .
Results or Outcomes
The specific results or outcomes for this application are not detailed in the available resources .
6. Light-Activated Anticancer and Catalytic Applications
Specific Scientific Field
This application is in the field of Biomedical Engineering and Catalysis .
Summary of the Application
Iron selenide nanorods have been studied for light-activated anticancer and catalytic applications .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this application are not detailed in the available resources .
Results or Outcomes
The specific results or outcomes for this application are not detailed in the available resources .
Safety And Hazards
将来の方向性
Iron selenide is the only iron-based superconductor in which nematicity occurs in the absence of a long-range magnetic ordering of electron spins . This provides an extra knob to access the physics of the iron-based superconductors . The discovery of superconductivity from iron compounds has led to iron-based semiconductors, particularly iron selenides, attracting great interests from physicists and chemists .
特性
IUPAC Name |
selanylideneiron | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Fe.Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WALCGGIJOOWJIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Fe]=[Se] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FeSe | |
| Record name | iron(II) selenide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Iron(II)_selenide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061653 | |
| Record name | Iron(II) selenide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Iron selenide | |
CAS RN |
1310-32-3, 50926-12-0 | |
| Record name | Iron selenide (FeSe) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1310-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iron selenide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50926-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ferrous selenide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001310323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1310-32-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=378337 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Iron selenide (FeSe) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iron(II) selenide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iron selenide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.798 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



